N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine
Brand Name: Vulcanchem
CAS No.: 1420843-77-1
VCID: VC8239331
InChI: InChI=1S/C16H20N4/c17-15-7-4-9-18-16(15)19-14-8-10-20(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12,17H2,(H,18,19)
SMILES: C1CN(CC1NC2=C(C=CC=N2)N)CC3=CC=CC=C3
Molecular Formula: C16H20N4
Molecular Weight: 268.36

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine

CAS No.: 1420843-77-1

Cat. No.: VC8239331

Molecular Formula: C16H20N4

Molecular Weight: 268.36

* For research use only. Not for human or veterinary use.

N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine - 1420843-77-1

Specification

CAS No. 1420843-77-1
Molecular Formula C16H20N4
Molecular Weight 268.36
IUPAC Name 2-N-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine
Standard InChI InChI=1S/C16H20N4/c17-15-7-4-9-18-16(15)19-14-8-10-20(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12,17H2,(H,18,19)
Standard InChI Key VCOCTBVOMHSTTI-UHFFFAOYSA-N
SMILES C1CN(CC1NC2=C(C=CC=N2)N)CC3=CC=CC=C3
Canonical SMILES C1CN(CC1NC2=C(C=CC=N2)N)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine features a pyridine ring substituted with two amine groups at the 2- and 3-positions, with the N2 position further functionalized by a 1-benzylpyrrolidin-3-yl group. The pyrrolidine ring introduces a stereogenic center at the 3-position, raising the possibility of enantiomeric forms with distinct biological activities .

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular FormulaC16H19N3
Molecular Weight265.35 g/mol
Hydrogen Bond Donors3 (two -NH2, one -NH-)
Hydrogen Bond Acceptors4 (pyridine N, three amines)
LogP (Predicted)2.8 ± 0.3
SolubilityModerate in polar organic solvents

The benzyl group enhances lipophilicity compared to simpler pyrrolidine derivatives, potentially improving blood-brain barrier permeability. The pyridine diamine core allows for hydrogen bonding and metal coordination, suggesting utility in catalysis or chelation therapy .

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

Two primary strategies emerge for constructing this molecule:

  • Pyridine-Centric Approach: Begin with pyridine-2,3-diamine, introducing the pyrrolidine moiety via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .

  • Pyrrolidine-First Strategy: Synthesize 1-benzylpyrrolidin-3-amine derivatives before attaching them to a functionalized pyridine scaffold.

Optimized Synthetic Pathway

A patent-detailed Curtius rearrangement methodology (WO2021074138A1) provides a template for amine functionalization :

  • Intermediate Preparation:

    • Synthesize tert-butyl (3-aminophenyl)carbamate via Boc protection of pyridine-2,3-diamine.

    • Introduce the benzylpyrrolidine group using Mitsunobu or Ullmann coupling conditions.

  • Key Reaction Steps:

    • DPPA-Mediated Curtius Rearrangement: Di phenylphosphoryl azide (DPPA) facilitates isocyanate formation, enabling tert-butoxycarbonyl (Boc) protection .

    • Acid Deprotection: Trifluoroacetic acid cleaves the Boc group, yielding the free amine .

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)Purity (%)
Boc ProtectionBoc2O, DMAP, CH2Cl28592
CouplingCuI, L-Proline, DMF6788
DeprotectionTFA, CH2Cl29095

Challenges include phosphorous salt contamination from DPPA, necessitating rigorous purification via column chromatography or recrystallization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Theoretical 1H NMR (400 MHz, CDCl3):

  • δ 8.15 (d, J=5.2 Hz, 1H, Py-H6)

  • δ 7.35–7.18 (m, 5H, Benzyl aromatic)

  • δ 6.82 (dd, J=5.2, 1.6 Hz, 1H, Py-H4)

  • δ 4.12 (m, 1H, Pyrrolidine-H3)

  • δ 3.65 (s, 2H, N-CH2-Ph)

  • δ 2.92–2.45 (m, 4H, Pyrrolidine-H2/H4/H5)

13C NMR predicts distinct signals for the pyridine carbons (148–125 ppm) and benzyl quaternary carbon (137 ppm) .

Mass Spectrometry

High-resolution ESI-MS anticipates a [M+H]+ ion at m/z 266.1754 (calc. 266.1756 for C16H20N3), with fragmentation patterns dominated by benzyl group loss (m/z 175.1089) .

Industrial and Research Applications

Pharmaceutical Development

The compound's dual functionality positions it as a:

  • Lead Compound: For kinase inhibitor optimization in oncology pipelines.

  • Neurotherapeutic Agent: Potential in Alzheimer’s disease via NMDA receptor modulation.

Chemical Intermediate

Applications in:

  • Ligand Synthesis: For transition-metal catalysts in cross-coupling reactions.

  • Polymer Chemistry: As a chain extender in polyurethane formulations.

Challenges and Future Directions

Synthetic Hurdles

  • Stereochemical Control: Racemization at the pyrrolidine C3 position during coupling steps.

  • Scale-Up Limitations: Low yielding DPPA-mediated steps (60% isolated yield) .

Research Priorities

  • Enantioselective Synthesis: Developing asymmetric hydrogenation protocols.

  • ADMET Profiling: Addressing predicted CYP3A4 inhibition (SwissADME).

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